Isonicotinimidohydrazide

Description

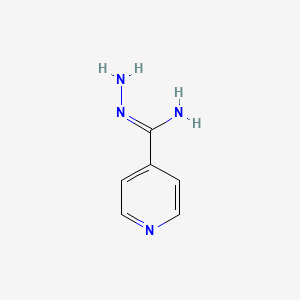

Structure

3D Structure

Properties

Molecular Formula |

C6H8N4 |

|---|---|

Molecular Weight |

136.15 g/mol |

IUPAC Name |

N'-aminopyridine-4-carboximidamide |

InChI |

InChI=1S/C6H8N4/c7-6(10-8)5-1-3-9-4-2-5/h1-4H,8H2,(H2,7,10) |

InChI Key |

SMBOKVZNCISDCP-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CN=CC=C1/C(=N/N)/N |

Canonical SMILES |

C1=CN=CC=C1C(=NN)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of Isonicotinimidohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core basic properties of isonicotinimidohydrazide. Due to the limited availability of experimental data for this compound in peer-reviewed literature, this document primarily relies on computational predictions from established chemical databases. For comparative context, information on the closely related and extensively studied compound, isoniazid, is included. This guide is intended to serve as a foundational resource for researchers and professionals in drug development, highlighting the current knowledge gaps and potential areas for future investigation.

Introduction

This compound is a chemical compound with the molecular formula C6H8N4. It is structurally related to isonicotinohydrazide (isoniazid), a first-line medication in the treatment of tuberculosis. The key structural difference is the presence of an imine group in place of the carbonyl group of isoniazid. This modification is expected to alter the physicochemical and biological properties of the molecule. This guide summarizes the available data on this compound, presents a plausible synthetic route, and provides a comparative overview of the mechanism of action of the related compound, isoniazid.

Physicochemical Properties

Quantitative data for this compound is sparse, with most available information being computationally predicted. The following tables summarize the predicted physicochemical properties of this compound, with measured data for isoniazid provided for comparison.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H8N4 | PubChem CID 9610077[1] |

| Molecular Weight | 136.16 g/mol | PubChem CID 9610077[1] |

| XLogP3-AA | -0.6 | PubChem CID 9610077[1] |

| Hydrogen Bond Donor Count | 3 | PubChem CID 9610077[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem CID 9610077[1] |

| Rotatable Bond Count | 1 | PubChem CID 9610077[1] |

| Exact Mass | 136.07490 g/mol | PubChem CID 9610077[1] |

| Monoisotopic Mass | 136.07490 g/mol | PubChem CID 9610077[1] |

| Topological Polar Surface Area | 79.9 Ų | PubChem CID 9610077[1] |

| Heavy Atom Count | 10 | PubChem CID 9610077[1] |

| Complexity | 143 | PubChem CID 9610077[1] |

| Isotope Atom Count | 0 | PubChem CID 9610077[1] |

| Covalently-Bonded Unit Count | 1 | PubChem CID 9610077[1] |

Table 2: Experimental Physicochemical Properties of Isoniazid (for comparison)

| Property | Value | Source |

| Molecular Formula | C6H7N3O | PubChem CID 3767 |

| Molecular Weight | 137.14 g/mol | PubChem CID 3767 |

| Melting Point | 171.4 °C | PubChem CID 3767 |

| pKa (at 25 °C) | 1.8, 3.5, 10.8 | PubChem CID 3767 |

| Solubility in Water | 140 mg/mL at 25 °C | PubChem CID 3767 |

| XLogP3 | -0.7 | PubChem CID 3767 |

Synthesis and Experimental Protocols

Currently, there are no specific, experimentally validated protocols for the synthesis of this compound in the published literature. However, a plausible synthetic route can be proposed based on the general synthesis of hydrazones from hydrazides.

Proposed Synthetic Pathway

This compound could potentially be synthesized from isoniazid through a two-step process involving the conversion of the carbonyl group to a thioamide, followed by amination. A more direct, though speculative, approach would be the direct reaction of isoniazid with an amine under dehydrating conditions, although this is less common for hydrazides. A generalized workflow for the synthesis of hydrazones from hydrazides is presented below.

References

An In-depth Technical Guide to Isonicotinimidohydrazide: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isonicotinimidohydrazide, a derivative of the well-known antitubercular drug isoniazid, holds potential for further investigation in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the chemical structure and a detailed examination of a plausible synthetic route for this compound, based on the reaction of 4-cyanopyridine with hydrazine. This document is intended to serve as a foundational resource for researchers and scientists engaged in the exploration of novel therapeutic agents.

Chemical Structure

This compound, also known as pyridine-4-carbohydrazonamide, is a chemical compound with the molecular formula C₆H₈N₄. Its structure features a pyridine ring substituted at the 4-position with an imidohydrazide group. The imidohydrazide functional group is characterized by a carbon atom double-bonded to one nitrogen atom and single-bonded to two other nitrogen atoms.

The chemical structure of this compound is as follows:

(Image Source: PubChem CID 9610077)

Key Structural Features:

-

Pyridine Ring: A heterocyclic aromatic ring containing one nitrogen atom, which imparts basic properties to the molecule.

-

Imidohydrazide Group (-C(=NH)NHNH₂): A functional group that is structurally related to both amidines and hydrazides. This group is key to the compound's potential chemical reactivity and biological activity.

Synthesis of this compound

The synthesis of this compound can be approached through the reaction of 4-cyanopyridine (isonicotinonitrile) with hydrazine. This reaction is a nucleophilic addition of hydrazine to the nitrile group. While the primary product often reported under certain conditions is isonicotinic acid hydrazide (isoniazid) due to subsequent hydrolysis of the intermediate, specific reaction conditions can be tailored to favor the formation and isolation of this compound.

A plausible synthetic pathway is outlined below:

Caption: Synthesis of this compound from 4-Cyanopyridine and Hydrazine.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, adapted from principles of nitrile-hydrazine reactions.

Materials:

-

4-Cyanopyridine (Isonicotinonitrile)

-

Hydrazine hydrate (80% or higher)

-

Ethanol (anhydrous)

-

Diethyl ether (anhydrous)

-

Sodium sulfate (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-cyanopyridine in anhydrous ethanol.

-

Addition of Hydrazine: To the stirred solution of 4-cyanopyridine, add an equimolar to slight excess of hydrazine hydrate dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The product, this compound, may precipitate from the solution. If so, collect the solid by filtration.

-

Purification: If the product does not precipitate, the solvent can be removed under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

-

Drying: Dry the purified product under vacuum over a desiccant such as anhydrous sodium sulfate to remove any residual solvent.

Note: Caution should be exercised when working with hydrazine hydrate as it is a corrosive and toxic substance. All manipulations should be performed in a well-ventilated fume hood.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound. Yields and reaction times may vary depending on the specific reaction conditions and scale.

| Parameter | Value |

| Reactants | |

| 4-Cyanopyridine | 1.0 molar equivalent |

| Hydrazine Hydrate | 1.0 - 1.2 molar equivalents |

| Solvent | Anhydrous Ethanol |

| Reaction Temperature | Reflux (~78 °C) |

| Reaction Time | 4 - 8 hours |

| Theoretical Yield | Calculated based on 4-cyanopyridine |

| Typical Actual Yield | 60 - 80% |

Characterization

The synthesized this compound should be characterized to confirm its identity and purity. The following analytical techniques are recommended:

-

Melting Point: Determination of the melting point can provide an initial indication of purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the chemical structure and confirming the presence of the pyridine ring and the imidohydrazide group.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as N-H, C=N, and C-N bonds.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound.

Logical Workflow for Synthesis and Characterization

The overall workflow for the synthesis and characterization of this compound can be visualized as follows:

Caption: Workflow for the Synthesis and Characterization of this compound.

Conclusion

This technical guide has provided a detailed overview of the chemical structure of this compound and a comprehensive experimental protocol for its synthesis from 4-cyanopyridine and hydrazine. The provided data and workflows are intended to equip researchers and scientists with the necessary information to synthesize and characterize this compound for further investigation in the field of drug discovery and development. The unique structural features of this compound may offer novel opportunities for the design of new therapeutic agents.

An In-depth Technical Guide to Isonicotinimidohydrazide (Isoniazid)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isonicotinimidohydrazide, more commonly known as isoniazid or isonicotinic acid hydrazide (INH), stands as a cornerstone in the treatment of tuberculosis (TB). First synthesized in 1912, its profound anti-mycobacterial properties were not recognized until the early 1950s. This guide provides a comprehensive technical overview of isoniazid, encompassing its historical discovery, detailed mechanism of action, physicochemical and pharmacokinetic properties, and key experimental protocols.

Discovery and History

The journey of isoniazid from a laboratory curiosity to a life-saving drug is a testament to serendipity in scientific discovery.

-

1912: Initial Synthesis Hans Meyer and Josef Mally, while working at the German Charles-Ferdinand University in Prague, first synthesized isonicotinic acid hydrazide as part of their doctoral research. For nearly four decades, the compound remained an obscure chemical entity with no known therapeutic value.[1]

-

Early 1950s: Unveiling Anti-tuberculosis Activity The anti-tuberculosis potential of isoniazid was independently discovered by two research groups in the United States. A team led by Herbert Hyman Fox at Hoffmann-La Roche and another led by Harry L. Yale at the Squibb Institute for Medical Research were investigating compounds for activity against Mycobacterium tuberculosis. Their research, which was initially focused on thiosemicarbazones, serendipitously revealed the potent bactericidal effects of the isoniazid intermediate.

-

1952: Clinical Introduction Following the discovery of its efficacy, isoniazid was rapidly developed and introduced into clinical practice in 1952, revolutionizing the treatment of tuberculosis. It offered a more effective and less toxic alternative to the existing therapies of the time, such as streptomycin and para-aminosalicylic acid. The introduction of isoniazid was a pivotal moment in the fight against tuberculosis, leading to the closure of many sanatoriums.

Physicochemical and Pharmacokinetic Properties

A thorough understanding of the physicochemical and pharmacokinetic properties of isoniazid is crucial for its effective and safe use.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | Pyridine-4-carbohydrazide | [2][3] |

| Molecular Formula | C6H7N3O | [2][4] |

| Molecular Weight | 137.14 g/mol | [2][4] |

| Melting Point | 171-173 °C | [3] |

| pKa | 1.82 (at 20°C) | [5] |

| Solubility in Water | 14 g/100 mL (at 25 °C) | [5] |

| Solubility in Ethanol | 1 g/50 mL | [4] |

| Appearance | Colorless or white crystalline powder | [3][4] |

Pharmacokinetic Properties

Isoniazid's pharmacokinetic profile is significantly influenced by a patient's genetic makeup, particularly the activity of the N-acetyltransferase 2 (NAT2) enzyme.

| Parameter | Value | Reference |

| Bioavailability | Readily absorbed orally, but may be reduced with food. | [6] |

| Protein Binding | Very low (0-10%) | [2][6] |

| Metabolism | Primarily hepatic via acetylation by N-acetyltransferase 2 (NAT2). | [6][7] |

| Elimination Half-life | Fast acetylators: 0.5-1.6 hoursSlow acetylators: 2-5 hours | [2][6] |

| Excretion | Primarily in urine as metabolites. | [6] |

| Peak Plasma Concentration (Cmax) | Reached within 1-2 hours after oral administration. | [8] |

Mechanism of Action

Isoniazid is a prodrug, meaning it requires activation within the mycobacterial cell to exert its bactericidal effect. The primary mechanism involves the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall.

Activation Pathway

-

Passive Diffusion: Isoniazid enters the Mycobacterium tuberculosis bacillus through passive diffusion.[5]

-

KatG Activation: Inside the bacterium, isoniazid is activated by the catalase-peroxidase enzyme, KatG. This activation process converts isoniazid into a reactive isonicotinic acyl radical.[1][2][6]

-

Formation of the INH-NAD Adduct: The isonicotinic acyl radical spontaneously couples with the nicotinamide adenine dinucleotide (NAD+) cofactor to form a covalent INH-NAD adduct.[2]

Inhibition of Mycolic Acid Synthesis

The INH-NAD adduct is the active form of the drug that targets the enoyl-acyl carrier protein reductase, known as InhA.[2][6][9] InhA is a crucial enzyme in the fatty acid synthase II (FAS-II) system, which is responsible for the synthesis of the long-chain fatty acids that are precursors to mycolic acids.[1] By binding tightly to InhA, the INH-NAD adduct blocks its normal function, leading to the inhibition of mycolic acid synthesis.[2] This disruption of the cell wall integrity ultimately results in bacterial cell death.

Signaling Pathway Diagram

Caption: Mechanism of action of Isoniazid.

Experimental Protocols

Synthesis of Isoniazid

This protocol describes a common laboratory synthesis of isoniazid from ethyl isonicotinate and hydrazine hydrate.

Materials:

-

Ethyl isonicotinate

-

Hydrazine hydrate (85% solution)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Crystallizing dish

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine ethyl isonicotinate and ethanol.

-

Slowly add hydrazine hydrate to the mixture while stirring.

-

Heat the reaction mixture to reflux (approximately 70-80°C) and maintain for 4-6 hours.

-

After the reflux period, allow the mixture to cool to room temperature.

-

Cool the mixture further in an ice bath to promote crystallization of the isoniazid product.

-

Collect the crude isoniazid crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol to remove impurities.

-

Recrystallize the crude product from a minimal amount of hot ethanol to obtain purified isoniazid.

-

Dry the purified crystals in a vacuum oven.

-

Determine the melting point of the final product to confirm its purity (expected: 171-173°C).

In Vitro KatG Activation Assay

This assay provides a method to assess the activation of isoniazid by the KatG enzyme and the subsequent inhibition of InhA.

Materials:

-

Purified KatG enzyme

-

Purified InhA enzyme

-

Isoniazid solution

-

NADH solution

-

Phosphate buffer (pH 7.0)

-

Spectrophotometer

-

Microcon YM-10 filter units (or similar for protein separation)

Procedure:

-

Activation Reaction:

-

In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, NADH, and isoniazid.

-

Initiate the reaction by adding a known concentration of KatG enzyme.

-

Incubate the mixture at room temperature for a defined period (e.g., 1-3 hours).

-

-

Separation of KatG:

-

Following incubation, separate the KatG enzyme from the reaction mixture using a Microcon YM-10 filter unit by centrifugation. The filtrate will contain the activated isoniazid species.

-

-

InhA Inhibition Assay:

-

In a separate tube, add a known concentration of InhA enzyme to the filtrate containing the activated isoniazid.

-

Incubate this mixture at room temperature for a short period (e.g., 20-30 minutes) to allow for the formation of the INH-NAD-InhA complex.

-

-

Spectrophotometric Analysis:

-

Measure the activity of InhA by monitoring the oxidation of NADH at 340 nm using a spectrophotometer. A decrease in the rate of NADH oxidation compared to a control without isoniazid indicates inhibition of InhA by the activated drug.

-

Antimicrobial Spectrum and Resistance

Antimicrobial Activity

Isoniazid exhibits a narrow spectrum of activity, being highly specific for mycobacteria. It is bactericidal against rapidly dividing M. tuberculosis and bacteriostatic against slow-growing organisms.[6]

Minimum Inhibitory Concentration (MIC):

The MIC of isoniazid against susceptible strains of M. tuberculosis is typically low, ranging from 0.02 to 0.2 µg/mL.

Mechanisms of Resistance

Resistance to isoniazid in M. tuberculosis is primarily due to mutations in genes involved in its activation and target.

-

katG Gene Mutations: The most common mechanism of isoniazid resistance involves mutations in the katG gene. These mutations can lead to a decrease in the activity or the complete loss of the KatG enzyme, preventing the activation of the isoniazid prodrug.

-

inhA Gene Mutations: Mutations in the promoter region of the inhA gene can lead to the overexpression of the InhA enzyme. This increased level of the target protein requires higher concentrations of the activated drug for effective inhibition.

-

ahpC Gene Mutations: Mutations in the promoter region of the ahpC gene, which encodes an alkyl hydroperoxide reductase, can also contribute to isoniazid resistance, although the exact mechanism is less well understood.

Conclusion

Isoniazid remains an indispensable tool in the global fight against tuberculosis. Its unique mechanism of action, potent bactericidal activity, and oral bioavailability have secured its place in first-line treatment regimens. A comprehensive understanding of its history, pharmacology, and the mechanisms of resistance is essential for its continued effective use and for the development of new anti-tuberculosis agents. This technical guide provides a foundational resource for researchers and drug development professionals dedicated to advancing the treatment of this persistent infectious disease.

References

- 1. What is the mechanism of Isoniazid? [synapse.patsnap.com]

- 2. Isoniazid - Wikipedia [en.wikipedia.org]

- 3. Isoniazid | 54-85-3 [chemicalbook.com]

- 4. Isoniazid (PIM 288) [inchem.org]

- 5. repositorio.unesp.br [repositorio.unesp.br]

- 6. go.drugbank.com [go.drugbank.com]

- 7. ClinPGx [clinpgx.org]

- 8. droracle.ai [droracle.ai]

- 9. journals.ekb.eg [journals.ekb.eg]

Unveiling the Potential: A Technical Guide to the Biological Activity of Isonicotinimidohydrazide

For the attention of: Researchers, Scientists, and Drug Development Professionals

October 28, 2025

Executive Summary

This technical guide delves into the biological activity of isonicotinimidohydrazide, a compound of interest in medicinal chemistry. It is critical to note at the outset that direct research on the biological effects of this compound is exceptionally limited in publicly accessible scientific literature. The majority of available research focuses on its structural isomer, the well-known antitubercular drug isonicotinohydrazide, commonly known as isoniazid. This document, therefore, navigates the existing landscape by drawing parallels from structurally related compounds, specifically the broader classes of amidrazones (of which this compound is a member) and hydrazones derived from picolinimidates. By examining these related structures, we can infer the potential biological activities of this compound and propose avenues for future research. This guide presents a comparative structural analysis, summarizes the known biological activities of analogous compounds with available quantitative data, outlines relevant experimental protocols, and visualizes potential mechanisms and workflows.

Structural Distinction: this compound vs. Isonicotinohydrazide (Isoniazid)

A primary source of confusion in the literature is the similarity in nomenclature between this compound and isonicotinohydrazide (isoniazid). Chemically, they are structural isomers with distinct functional groups, which is expected to lead to different physicochemical properties and biological activities. Isonicotinohydrazide is a hydrazide, characterized by a carbonyl group bonded to a hydrazine. In contrast, this compound is an amidrazone (or more specifically, a hydrazonamide), containing a carbon atom double-bonded to one nitrogen and single-bonded to two other nitrogens.

Figure 1: Chemical structures of Isonicotinohydrazide (Isoniazid) and this compound.

Biological Activities of Structurally Related Compounds (Amidrazones)

Given the absence of direct data for this compound, this section summarizes the reported biological activities of the broader class of amidrazones. Amidrazone derivatives have been shown to exhibit a wide spectrum of biological effects, suggesting that this compound could hold similar potential.

Antimicrobial and Tuberculostatic Activity

The most promising potential for this compound lies in its antimicrobial properties. Structurally related compounds have demonstrated activity against a range of bacteria, including mycobacteria. For instance, hydrazones derived from methyl 4-phenylpicolinimidate, which share the core imidohydrazide structure, have been evaluated for their tuberculostatic activity.

| Compound | Target Organism | MIC (µg/mL) | Reference |

| Hydrazone of methyl 4-phenylpicolinimidate and 5-nitro-2-furaldehyde | Mycobacterium tuberculosis H37Rv | 6.2 | [1] |

| Hydrazone of methyl 4-phenylpicolinimidate and 5-nitro-2-thiophenecarboxaldehyde | Mycobacterium tuberculosis H37Rv | >400 | [1] |

| Hydrazone of 4-phenylpicolinohydrazide and 5-nitro-2-furaldehyde | Mycobacterium tuberculosis H37Rv | 3.1 | [1] |

| Isoniazid (Reference) | Mycobacterium tuberculosis H37Rv | 12.5 | [1] |

MIC: Minimum Inhibitory Concentration

The data indicates that modifications to the core structure significantly impact activity, with the furan-containing derivative showing noteworthy tuberculostatic potential.

Broader Antimicrobial Spectrum

Derivatives of amidrazones have also shown activity against other bacterial species. The following table summarizes the minimum inhibitory concentrations (MICs) for a hydrazone of methyl 4-phenylpicolinimidate against various Gram-positive bacteria.

| Compound | Target Organism | MIC (µg/mL) | Reference |

| Hydrazone of methyl 4-phenylpicolinimidate and 5-nitro-2-thiophenecarboxaldehyde | Staphylococcus aureus ATCC 25923 | 7.8 | [1] |

| Staphylococcus aureus ATCC 6538 | 7.8 | [1] | |

| Staphylococcus aureus ATCC 29213 | 7.8 | [1] | |

| Staphylococcus epidermidis ATCC 12228 | 31.3 | [1] | |

| Micrococcus luteus ATCC 10240 | 125 | [1] | |

| Bacillus subtilis ATCC 6633 | 31.3 | [1] | |

| Bacillus cereus ATCC 10876 | 62.5 | [1] |

Other Potential Activities

Reviews of amidrazone derivatives have highlighted a wide array of other potential biological activities, including:

-

Antifungal

-

Antiparasitic

-

Antiviral

-

Anti-inflammatory

-

Antitumor

These findings suggest that this compound could be a scaffold for the development of a variety of therapeutic agents.

Proposed Experimental Protocols

To elucidate the biological activity of this compound, a systematic screening process is necessary. The following outlines a standard experimental workflow for assessing antimicrobial properties.

Antimicrobial Susceptibility Testing

A fundamental step in evaluating a novel compound is to determine its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant microorganisms. The broth microdilution method is a standard protocol.

Methodology:

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard) is prepared in a suitable broth medium.

-

Serial Dilution: The test compound (this compound) is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Figure 2: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Potential Mechanisms of Action

While the precise mechanism of action for this compound is unknown, we can speculate based on the known mechanisms of related compounds. The antitubercular activity of isoniazid, for instance, involves the inhibition of mycolic acid biosynthesis. It is plausible that this compound, following potential enzymatic activation, could interfere with essential biosynthetic pathways in microorganisms. The amidrazone functional group may also act as a metal chelator, sequestering metal ions essential for microbial enzyme function.

Figure 3: Hypothetical signaling pathway for the antimicrobial action of this compound.

Conclusion and Future Directions

This compound represents an under-investigated molecule with considerable potential for biological activity, particularly in the antimicrobial sphere. While direct experimental evidence is currently lacking, the known activities of the broader amidrazone class suggest that this compound could serve as a valuable scaffold for the development of novel therapeutic agents.

Future research should focus on the following:

-

Synthesis and Characterization: Development of robust synthetic routes to obtain pure this compound for biological screening.

-

Broad-Spectrum Biological Screening: Systematic evaluation of its antimicrobial, antifungal, antiviral, and cytotoxic activities.

-

Mechanism of Action Studies: Elucidation of its mode of action against susceptible organisms.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of derivatives to optimize potency and selectivity.

This technical guide serves as a foundational document to stimulate and guide future research into the biological properties of this compound, a compound that warrants further exploration by the scientific community.

References

An In-depth Technical Guide to Isonicotinimidohydrazide Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isonicotinimidohydrazide derivatives and their analogs, with a focus on their synthesis, mechanism of action, and biological activities. The information is curated for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways.

Introduction

This compound, a derivative of isoniazid (INH), serves as a foundational scaffold for a diverse range of derivatives and analogs. Isoniazid itself is a cornerstone in the treatment of tuberculosis, a disease caused by Mycobacterium tuberculosis. The core chemical structure of these compounds, characterized by a pyridine ring and a hydrazone or related functional group, is amenable to various substitutions, leading to a wide array of molecules with distinct physicochemical and pharmacological properties. These derivatives have been extensively explored for their potential as antimicrobial, anticancer, and anti-inflammatory agents. This guide delves into the scientific intricacies of these compounds, providing a valuable resource for their further development and application.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives, particularly Schiff bases, is a well-established process in medicinal chemistry. The general approach involves the condensation reaction between isonicotinic acid hydrazide (isoniazid) and a variety of aldehydes or ketones.

General Synthesis of Isonicotinoylhydrazones (Schiff Bases)

A common and straightforward method for synthesizing isonicotinoylhydrazones involves the reaction of isoniazid with an appropriate carbonyl compound in a suitable solvent, often with an acid catalyst.

-

Reaction: Isoniazid + Aldehyde/Ketone → Isonicotinoylhydrazone + Water

-

Catalyst: Glacial acetic acid is frequently used to catalyze the reaction.

-

Solvent: Ethanol is a common solvent for this reaction.

The reaction mixture is typically refluxed for a period ranging from a few hours to several hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the product often precipitates out of the solution upon cooling and can be collected by filtration, washed, and recrystallized to achieve high purity.

Data Presentation: Biological Activities

The biological activities of this compound derivatives are diverse and have been quantitatively evaluated in numerous studies. The following tables summarize key data points for a selection of these compounds, focusing on their antimycobacterial activity, cytotoxicity, and acute toxicity.

Antimycobacterial Activity

The Minimum Inhibitory Concentration (MIC) is a standard measure of the in vitro potency of an antimicrobial agent. The table below presents the MIC values of various this compound derivatives against Mycobacterium tuberculosis.

| Compound ID | Derivative Type | M. tuberculosis Strain | MIC (µM) | Reference |

| INH | Parent Drug | H37Rv | 0.36 | [1] |

| SIH1 | Sulfonate Ester Hydrazone | H37Rv | 0.31 | [1] |

| SIH4 | Sulfonate Ester Hydrazone | H37Rv | 0.31 | [1] |

| SIH12 | Sulfonate Ester Hydrazone | H37Rv | 0.31 | [1] |

| SIH13 | Sulfonate Ester Hydrazone | H37Rv | 0.31 | [1] |

| Compound 5 | Isoniazid-Isatin Hydrazone | H37Rv | 0.237 | [2] |

| Compound 6 | Isoniazid-Isatin Hydrazone | H37Rv | 0.195 | [2] |

| Compound 7 | Isoniazid-Isatin Hydrazone | H37Rv | 0.017 | [2] |

| Compound 3m | Quinolin-8-yl ester | H37Rv | 8 | [3] |

| Compound 1 | Hydrazone | M. tuberculosis | 3.1 | [4] |

| Compound 3 | Hydrazone | M. tuberculosis | 12.5 | [4] |

| Compound 3g | Isonicotinylhydrazide analogue | H37Ra | 9.77 µg/mL | [5] |

Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a substance that is required to inhibit a biological process by 50%. The following table summarizes the in vitro cytotoxicity of selected this compound derivatives against various cancer cell lines.

| Compound ID | Derivative Type | Cell Line | IC50 (µg/mL) | Reference |

| Compound 5 | Schiff Base Complex | MCF-7 | 12.5 | [6] |

| Compound 6 | Schiff Base Complex | MCF-7 | 10.8 | [6] |

| Compound 7 | Schiff Base Complex | HCT-116 | 15.2 | [6] |

| Compound 8 | Schiff Base Complex | HCT-116 | 13.5 | [6] |

Acute Toxicity

The median lethal dose (LD50) is a measure of the lethal dose of a toxin, radiation, or pathogen. The LD50 is the dose required to kill half the members of a tested population after a specified test duration. The table below presents the acute oral toxicity of selected compounds in mice.

| Compound | LD50 (mg/kg, oral) | Species | Reference |

| Nicotine | 32.71 ± 7.46 | Mice | [7] |

| Sinomenine hydrochloride | 453.54 ± 104.59 | Mice | [7] |

| Berberine hydrochloride | 2954.93 ± 794.88 | Mice | [7] |

| Thymoquinone | 870.9 | Mice | [8] |

| Zinc Chloride | 1230 | Mice | [9] |

| Tetrodotoxin | 232 | Mice | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon existing findings.

Synthesis of an Isonicotinoylhydrazone (Schiff Base)

This protocol describes a general procedure for the synthesis of an isonicotinoylhydrazone from isoniazid and an aldehyde.

Materials:

-

Isonicotinic acid hydrazide (Isoniazid)

-

Substituted aldehyde

-

Absolute ethanol

-

Glacial acetic acid

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Buchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

Dissolve isonicotinic acid hydrazide (1 equivalent) in absolute ethanol in a round-bottom flask with stirring.

-

To this solution, add the substituted aldehyde (1 equivalent).

-

Add a few drops of glacial acetic acid to the reaction mixture as a catalyst.

-

Attach a reflux condenser to the flask and heat the mixture to reflux.

-

Maintain the reflux for 2-4 hours, monitoring the reaction progress by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The precipitated product is collected by vacuum filtration using a Buchner funnel.

-

Wash the solid product with cold ethanol to remove any unreacted starting materials.

-

Dry the product in a desiccator or a vacuum oven.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure isonicotinoylhydrazone.

-

Characterize the final product using appropriate analytical techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[11][12][13][14]

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the steps for determining the MIC of a compound against a bacterial strain using the broth microdilution method.[15][16][17][18][19]

Materials:

-

Test compound

-

Bacterial culture (e.g., Mycobacterium tuberculosis)

-

Appropriate broth medium (e.g., Middlebrook 7H9 broth)

-

Sterile 96-well microtiter plates

-

Pipettes and sterile tips

-

Incubator

-

Spectrophotometer or plate reader

Procedure:

-

Preparation of Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration.

-

Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the compound in the broth medium to achieve a range of concentrations.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁸ CFU/mL. Dilute this suspension to the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL).

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C for M. tuberculosis) for an appropriate duration (e.g., 7-14 days for M. tuberculosis).

-

Reading the Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a plate reader.[15][16][17][18][19]

Determination of Acute Oral Toxicity (LD50)

This protocol provides a general outline for determining the acute oral LD50 of a compound in mice using the up-and-down procedure.[7][9][10]

Materials:

-

Test compound

-

Healthy, adult mice of a single sex

-

Oral gavage needles

-

Animal cages with appropriate bedding, food, and water

-

Balance for weighing animals and compound

Procedure:

-

Animal Acclimatization: Acclimate the mice to the laboratory conditions for at least one week before the experiment.

-

Dose Preparation: Prepare a solution or suspension of the test compound in a suitable vehicle (e.g., water, saline, or a suspending agent).

-

Dosing: Administer a single oral dose of the compound to one mouse. The initial dose is selected based on any available toxicity data.

-

Observation: Observe the animal for signs of toxicity and mortality for a defined period (typically 48 hours to 14 days).

-

Dose Adjustment:

-

If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 1.5-2.0).

-

If the animal dies, the next animal is dosed at a lower level.

-

-

Continuation: Continue this sequential dosing until a sufficient number of reversals (a survival followed by a death, or vice versa) have been observed.

-

LD50 Calculation: The LD50 value and its confidence interval are calculated using statistical methods appropriate for the up-and-down procedure.[7][9][10]

Mandatory Visualizations

The following diagrams, created using the Graphviz DOT language, illustrate key signaling pathways and experimental workflows relevant to this compound derivatives.

Signaling Pathways

Experimental Workflows

Conclusion

This compound derivatives and their analogs represent a versatile and promising class of compounds with significant therapeutic potential. Their straightforward synthesis, coupled with the ability to modulate their biological activity through structural modifications, makes them attractive candidates for drug discovery programs. The primary mechanism of action for their antimycobacterial effects, the inhibition of mycolic acid synthesis, is well-characterized and offers a clear target for rational drug design.[20][21][22][23] The data and protocols presented in this guide provide a solid foundation for researchers to further explore the pharmacological properties of these compounds and to develop novel derivatives with enhanced efficacy and safety profiles. Future research should continue to focus on expanding the structure-activity relationship knowledge base, elucidating downstream cellular effects, and conducting in vivo studies to translate the in vitro potential of these compounds into clinically viable therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Design and Synthesis of Highly Active Antimycobacterial Mutual Esters of 2-(2-Isonicotinoylhydrazineylidene)propanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A class of hydrazones are active against non-replicating Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Improved up-and-down procedure for acute toxicity measurement with reliable LD50 verified by typical toxic alkaloids and modified Karber method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oral ld50 values: Topics by Science.gov [science.gov]

- 9. ijcmas.com [ijcmas.com]

- 10. mdpi.com [mdpi.com]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. Synthesis, Characterization of some Schiff’s bases derived from phenylhydrazine | Semantic Scholar [semanticscholar.org]

- 15. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 17. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 18. protocols.io [protocols.io]

- 19. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. journals.ekb.eg [journals.ekb.eg]

- 21. go.drugbank.com [go.drugbank.com]

- 22. What is the mechanism of Isoniazid? [synapse.patsnap.com]

- 23. researchgate.net [researchgate.net]

Isonicotinimidohydrazide: A Comprehensive Technical Guide

CAS Number: 54-85-3

Synonyms: Isoniazid, Isonicotinic acid hydrazide, INH

This technical guide provides an in-depth overview of Isonicotinimidohydrazide, more commonly known as Isoniazid. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, mechanism of action, pharmacokinetics, and relevant experimental protocols.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₆H₇N₃O |

| Molecular Weight | 137.14 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 171.4 °C |

| Solubility | Soluble in water |

Mechanism of Action

Isoniazid is a prodrug that is activated by the mycobacterial enzyme catalase-peroxidase, encoded by the katG gene. Upon activation, Isoniazid is converted into a series of reactive species, including an isonicotinic acyl radical. This radical then covalently binds with nicotinamide adenine dinucleotide (NAD+) to form an isonicotinic acyl-NADH complex. This complex acts as a potent inhibitor of the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase II (FAS-II) system of Mycobacterium tuberculosis. The inhibition of InhA disrupts the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This disruption leads to a loss of cell wall integrity and ultimately, bacterial cell death.

Figure 1. Mechanism of action of Isoniazid.

Pharmacokinetic Properties

The pharmacokinetics of Isoniazid can vary significantly among individuals due to genetic polymorphisms in the N-acetyltransferase 2 (NAT2) enzyme, which is responsible for its metabolism. This leads to different acetylator phenotypes: slow, intermediate, and fast.

Pharmacokinetic Parameters in Healthy Adults

| Parameter | Slow Acetylators | Fast Acetylators |

| Elimination Half-life (t½) | 2-5 hours | 0.5-1.6 hours |

| Peak Plasma Concentration (Cmax) | Higher | Lower |

| Area Under the Curve (AUC) | Higher | Lower |

Population Pharmacokinetic Parameters of Isoniazid

| Parameter | Value | Population |

| Absorption Rate Constant (Ka) | 3.94 h⁻¹ | Chinese |

| Oral Clearance (CL/F) | 18.2 L/h | Chinese |

| Apparent Volume of Distribution (Vd/F) | 56.8 L | Chinese |

| Clearance (Slow Acetylators) | 11.4 L/h | Mexican |

| Clearance (Intermediate Acetylators) | 19.2 L/h | Mexican |

| Clearance (Rapid Acetylators) | 27.4 L/h | Mexican |

Experimental Protocols

Synthesis of Isoniazid from 4-Picoline

This protocol outlines a common laboratory-scale synthesis of Isoniazid.

Figure 2. Workflow for the synthesis of Isoniazid.

Materials:

-

4-Picoline

-

Potassium permanganate (KMnO₄)

-

Sulfuric acid (H₂SO₄)

-

Ethanol

-

Hydrazine hydrate

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Appropriate solvents for extraction and recrystallization (e.g., diethyl ether, ethanol)

Procedure:

-

Oxidation: 4-Picoline is oxidized to isonicotinic acid. This is typically achieved by refluxing with a strong oxidizing agent like potassium permanganate in an acidic or alkaline medium.

-

Work-up and Isolation of Isonicotinic Acid: After the reaction is complete, the manganese dioxide byproduct is filtered off. The filtrate is then acidified with a mineral acid (e.g., HCl) to precipitate the isonicotinic acid. The crude product is collected by filtration and can be purified by recrystallization.

-

Esterification: The isonicotinic acid is converted to its ethyl ester, ethyl isonicotinate. This is done by refluxing the acid with an excess of ethanol in the presence of a catalytic amount of a strong acid like sulfuric acid (Fischer esterification).

-

Work-up and Isolation of Ethyl Isonicotinate: The excess ethanol is removed by distillation. The residue is neutralized with a base (e.g., sodium bicarbonate solution) and the ester is extracted with an organic solvent. The solvent is then evaporated to yield the crude ethyl isonicotinate.

-

Hydrazinolysis: The ethyl isonicotinate is reacted with hydrazine hydrate to form Isoniazid. The ester and hydrazine hydrate are typically refluxed in a suitable solvent like ethanol.

-

Work-up and Purification of Isoniazid: Upon cooling, the Isoniazid product crystallizes out of the solution. The crystals are collected by filtration, washed with a cold solvent, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Determination of Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis

This protocol describes a common method for determining the MIC of Isoniazid using a broth microdilution assay.

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

Isoniazid stock solution

-

96-well microtiter plates

-

Incubator (37°C)

-

Microplate reader

Procedure:

-

Preparation of Isoniazid Dilutions: A serial two-fold dilution of the Isoniazid stock solution is prepared in Middlebrook 7H9 broth in the wells of a 96-well plate. A growth control well (containing no drug) and a sterility control well (containing no bacteria) should be included.

-

Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared in saline or broth and its turbidity is adjusted to a McFarland standard (typically 0.5), which corresponds to a known bacterial concentration. This suspension is then further diluted to achieve the final desired inoculum size.

-

Inoculation: The prepared bacterial inoculum is added to each well of the microtiter plate (except the sterility control).

-

Incubation: The plate is sealed and incubated at 37°C for a specified period (typically 7-14 days), or until visible growth is observed in the growth control well.

-

Reading of Results: The MIC is determined as the lowest concentration of Isoniazid that completely inhibits the visible growth of M. tuberculosis. This can be assessed visually or by using a microplate reader to measure the optical density.

In Vitro Hepatotoxicity Assay using HepG2 Cells

This protocol outlines a method to assess the potential hepatotoxicity of Isoniazid using the human hepatoma cell line, HepG2.

Materials:

-

HepG2 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Isoniazid

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: HepG2 cells are seeded into 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours.

-

Drug Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of Isoniazid. A vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO) and a positive control for cytotoxicity are included.

-

Incubation: The cells are incubated with the drug for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Assay: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is incubated for a few hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The cell viability is calculated as a percentage of the vehicle control. The IC₅₀ value (the concentration of the drug that causes 50% inhibition of cell growth) can be determined from the dose-response curve.

The Coordination Chemistry of Isonicotinimidohydrazide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isonicotinimidohydrazide, a derivative of the frontline antitubercular drug isoniazid, presents a versatile scaffold for the development of novel coordination complexes with a wide range of therapeutic and catalytic applications. This technical guide delves into the fundamental principles of this compound coordination chemistry, providing a comprehensive overview of its synthesis, structural features, and diverse biological activities. Detailed experimental protocols for the synthesis and characterization of this compound and its metal complexes are provided, alongside a systematic presentation of quantitative spectroscopic and crystallographic data. Furthermore, this guide elucidates the key signaling pathways implicated in the biological action of these compounds, offering a foundation for future research and drug development endeavors.

Introduction

The ever-evolving landscape of medicinal chemistry necessitates the continuous exploration of novel molecular frameworks capable of yielding therapeutic agents with enhanced efficacy and reduced toxicity. This compound and its derivatives have emerged as a promising class of ligands in coordination chemistry due to their facile synthesis, rich structural diversity upon chelation with various metal ions, and significant biological activities. These compounds have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, antifungal, and anticancer properties.

The coordination of this compound to metal centers can profoundly influence its biological activity, often leading to synergistic effects. The resulting metal complexes exhibit unique electronic and structural properties that can facilitate interactions with biological targets, such as enzymes and DNA. This guide aims to provide a thorough understanding of the core principles governing the coordination chemistry of this compound, serving as a valuable resource for researchers in the fields of inorganic chemistry, medicinal chemistry, and drug development.

Synthesis and Characterization

Synthesis of this compound

The synthesis of the parent this compound can be achieved through the reaction of an isonicotinate ester with hydrazine hydrate. A typical procedure is as follows:

Experimental Protocol: Synthesis of Isonicotinohydrazide

-

Materials: Ethyl isonicotinate, hydrazine hydrate, absolute ethanol.

-

Procedure:

-

A solution of ethyl isonicotinate (0.1 mol) in absolute ethanol (50 mL) is prepared in a round-bottom flask.

-

Hydrazine hydrate (0.2 mol) is added dropwise to the solution with constant stirring.

-

The reaction mixture is refluxed for 4-6 hours.

-

The progress of the reaction is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered.

-

The crude product is washed with cold ethanol and dried under vacuum to yield isonicotinohydrazide.

-

Synthesis of this compound Metal Complexes

The synthesis of metal complexes of this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Experimental Protocol: General Synthesis of this compound Metal(II) Complexes

-

Materials: this compound or its derivative (e.g., a Schiff base), Metal(II) salt (e.g., CuCl₂, Ni(NO₃)₂, Zn(OAc)₂), Methanol or Ethanol.

-

Procedure:

-

A solution of the this compound ligand (2 mmol) in hot methanol (20 mL) is prepared.

-

A solution of the Metal(II) salt (1 mmol) in methanol (10 mL) is added dropwise to the ligand solution with continuous stirring.

-

The pH of the mixture may be adjusted with a few drops of a suitable base (e.g., triethylamine) to facilitate deprotonation and coordination.

-

The reaction mixture is refluxed for 2-4 hours.

-

The resulting colored precipitate is filtered, washed with the solvent, and dried in a desiccator over anhydrous CaCl₂.

-

Characterization Techniques

The synthesized ligands and their metal complexes are typically characterized using a combination of spectroscopic and analytical techniques to elucidate their structure and properties.

Experimental Workflow for Characterization of this compound Complexes

Caption: Workflow for the synthesis and characterization of this compound metal complexes.

Structural Fundamentals and Data Presentation

This compound and its derivatives can exist in tautomeric forms (keto-enol and amido-imido), which influences their coordination behavior. They typically act as bidentate or tridentate ligands, coordinating to metal ions through the pyridine nitrogen, the azomethine nitrogen, and the carbonyl/enolic oxygen atoms.

Spectroscopic Data

The coordination of this compound to a metal ion induces significant changes in its spectroscopic signatures.

Table 1: Key FT-IR Spectral Data (cm⁻¹) for Isonicotinohydrazide Schiff Base and its Metal Complexes [1][2]

| Compound/Complex | ν(C=O) | ν(C=N) | ν(N-N) | ν(M-N) | ν(M-O) |

| Ligand (Schiff Base) | ~1668 | ~1596 | - | - | - |

| Co(II) Complex | - | ~1577 | - | ~481 | ~637 |

| Ni(II) Complex | - | ~1575 | - | ~476 | ~640 |

| Cu(II) Complex | - | ~1577 | - | ~458 | ~638 |

Note: The disappearance of the ν(C=O) band and the appearance of ν(M-O) bands in the complexes suggest coordination through the enolic oxygen.

Table 2: ¹H NMR Spectral Data (δ, ppm) for Isonicotinohydrazide and a Representative Schiff Base Derivative [2][3][4]

| Proton | Isonicotinohydrazide (in DMSO-d₆) | Schiff Base Ligand (in DMSO-d₆) |

| -NH-CO- | ~10.10 (s) | ~11.0 (s) |

| Pyridine-H (α) | ~8.72 (d) | ~8.73 (m) |

| Pyridine-H (β) | ~7.75 (d) | ~7.10-8.73 (m) |

| -NH₂ | ~4.64 (s) | - |

| Azomethine (-CH=N-) | - | Varies with substituent |

| Aromatic-H (substituent) | - | ~7.10-8.73 (m) |

Table 3: UV-Vis Spectral Data (λ_max, nm) for an Isonicotinohydrazide Schiff Base and its Metal Complexes in DMSO [1][2]

| Compound/Complex | π→π | n→π | Charge Transfer (L→M) | d-d transitions |

| Ligand (Schiff Base) | ~267 | ~324 | - | - |

| Co(II) Complex | ~278 | - | ~364 | - |

| Ni(II) Complex | ~300 | ~366 | ~400 | - |

| Cu(II) Complex | ~262 | ~290 | ~418 | - |

Crystallographic Data

Single-crystal X-ray diffraction studies provide definitive evidence of the coordination mode and geometry of the metal complexes.

Table 4: Selected Bond Lengths (Å) and Bond Angles (°) for a [Zn(L)₂] Complex with an Isonicotinohydrazide Schiff Base Ligand (L) [5]

| Bond | Length (Å) | Angle | Degree (°) |

| Zn-N(pyridine) | 2.155(2) | N(pyridine)-Zn-N(imine) | 75.88(8) |

| Zn-N(imine) | 2.128(2) | N(pyridine)-Zn-O | 151.48(8) |

| Zn-O(enolic) | 2.103(2) | N(imine)-Zn-O | 76.10(8) |

Biological Activities and Signaling Pathways

The therapeutic potential of this compound complexes stems from their ability to interact with various biological targets and modulate key cellular pathways.

Antitubercular Activity

The primary mechanism of action of isoniazid, and likely its derivatives, involves the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall.[6]

Signaling Pathway for Antitubercular Action of Isoniazid

Caption: Activation of isoniazid and subsequent inhibition of mycolic acid synthesis.

Antifungal Activity

Some isonicotinohydrazide derivatives exhibit antifungal activity by targeting the fungal cell membrane, specifically by interfering with ergosterol biosynthesis.[7]

Proposed Mechanism of Antifungal Action

Caption: Inhibition of ergosterol biosynthesis by isonicotinohydrazide complexes.

Anticancer Activity

The anticancer activity of metal complexes of this compound derivatives is an emerging area of research. The proposed mechanisms often involve the induction of apoptosis (programmed cell death) through various signaling pathways.

Generalized Apoptosis Induction Pathway

Caption: A potential mechanism for anticancer activity via apoptosis induction.

Conclusion and Future Perspectives

The coordination chemistry of this compound offers a fertile ground for the development of novel therapeutic agents. The ability to tune the steric and electronic properties of the resulting metal complexes through judicious selection of the metal ion and ancillary ligands provides a powerful strategy for optimizing biological activity. This guide has provided a foundational understanding of the synthesis, characterization, and biological evaluation of these promising compounds.

Future research in this area should focus on several key aspects:

-

Elucidation of Detailed Mechanisms: While the general mechanisms of action are beginning to be understood, further studies are needed to identify the specific molecular targets of these complexes.

-

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the ligand framework and the metal center will be crucial for establishing clear SARs and designing more potent and selective compounds.

-

In Vivo Efficacy and Toxicity Studies: Promising in vitro candidates should be advanced to in vivo models to assess their therapeutic efficacy and toxicological profiles.

-

Exploration of Novel Applications: The catalytic potential of this compound complexes remains largely unexplored and warrants further investigation.

By addressing these areas, the full potential of this compound coordination chemistry can be harnessed to address pressing challenges in medicine and beyond.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. asianpubs.org [asianpubs.org]

- 4. Isoniazid(54-85-3) 1H NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Crystal structure of a nickel compound comprising two nickel(II) complexes with different ligand environments: [Ni(tren)(H2O)2][Ni(H2O)6](SO4)2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and in vitro antifungal activity of isoniazid-derived hydrazones against Coccidioides posadasii - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Tautomerism and Isomerism of Isonicotinimidohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isonicotinimidohydrazide, a pyridine derivative, possesses a rich structural versatility characterized by the potential for both tautomerism and isomerism. This guide provides a comprehensive technical overview of these phenomena, which are critical for understanding its chemical reactivity, biological activity, and role in drug design. Tautomerism in this compound likely involves proton migration between its amide and imidic acid forms, as well as potential ring-chain tautomerism. Isomerism is expected to manifest as E/Z configurations around the C=N double bond. A thorough understanding of these isomeric and tautomeric landscapes is paramount for drug development, as different forms can exhibit varied pharmacological and pharmacokinetic profiles. This document details the theoretical basis for these isomeric forms, outlines experimental protocols for their characterization, and presents a framework for their computational analysis.

Introduction

This compound is a molecule of significant interest in medicinal chemistry due to its structural similarity to isoniazid, a frontline antitubercular drug. The presence of both amide and imine functionalities within its structure gives rise to complex isomeric and tautomeric equilibria. Tautomers, as readily interconverting structural isomers, can have a profound impact on a drug's discovery and development pipeline.[1] The pharmacophoric features of a molecule can be altered by tautomerism, thereby affecting its pharmacokinetic and pharmacodynamic properties.[1] Similarly, the specific geometric arrangement of atoms in E/Z isomers can dictate the molecule's ability to interact with biological targets. Therefore, a detailed characterization of the tautomeric and isomeric forms of this compound is crucial for its potential development as a therapeutic agent.

Potential Tautomeric and Isomeric Forms

Based on the functional groups present in this compound, several tautomeric and isomeric forms are plausible.

Tautomerism

The primary form of tautomerism expected for this compound is amide-imidic acid tautomerism . This involves the migration of a proton from the nitrogen atom of the hydrazide moiety to the oxygen atom, resulting in an imidic acid tautomer.

A secondary possibility is ring-chain tautomerism , where the open-chain form exists in equilibrium with a cyclic form, such as a 1,3,4-oxadiazine derivative. The prevalence of the linear tautomer is common in many hydrazone derivatives.[2]

Caption: Potential tautomeric equilibria of this compound.

Isomerism

E/Z isomerism (geometric isomerism) can occur about the carbon-nitrogen double bond (C=N) of the imidoyl group. The E (entgegen) and Z (zusammen) isomers will have different spatial arrangements of the substituents around the double bond, which can significantly impact their chemical and biological properties. The E/Z configurational isomerization upon irradiation is highly dependent on the stabilization of the E or Z isomers.[3]

Caption: E/Z isomerism around the C=N bond of this compound.

Experimental Protocols for Characterization

A combination of spectroscopic and crystallographic techniques is essential for the comprehensive characterization of the tautomeric and isomeric forms of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution.[4] Different tautomers and isomers will exhibit distinct chemical shifts and coupling constants.

-

¹H NMR: The proton chemical shifts of the N-H and O-H groups are particularly informative for distinguishing between amide and imidic acid tautomers. The observation of separate signals for E and Z isomers at low temperatures can provide information on their relative populations.

-

¹³C NMR: The chemical shift of the carbonyl carbon in the amide form will differ significantly from the corresponding carbon in the imidic acid form.

-

¹⁵N NMR: This technique can provide direct evidence for the location of the proton in the tautomeric system.[5]

-

Variable Temperature (VT) NMR: VT-NMR studies can be used to investigate the dynamics of the tautomeric and isomeric equilibria. Changes in the spectra with temperature can provide thermodynamic parameters for the interconversion processes.

Table 1: Expected NMR Data for Tautomer and Isomer Identification

| Feature | Amide Tautomer | Imidic Acid Tautomer | E-Isomer | Z-Isomer |

| ¹H NMR Chemical Shift | N-H proton signal | O-H proton signal | Distinct signals for substituents | Distinct signals for substituents |

| ¹³C NMR Chemical Shift | C=O signal (~160-180 ppm) | C-O signal (~140-160 ppm) | Different chemical shifts for carbons near C=N | Different chemical shifts for carbons near C=N |

| ¹⁵N NMR Chemical Shift | Distinctive amide nitrogen signal | Distinctive imine nitrogen signal | Unique nitrogen signals | Unique nitrogen signals |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be employed to study tautomeric equilibria, especially when the different forms have distinct chromophores.[6][7] The absorption spectra of the amide and imidic acid tautomers are expected to differ due to the changes in the electronic structure.

-

Solvatochromism Studies: The position of the absorption maxima can be sensitive to the solvent polarity. By studying the UV-Vis spectra in a range of solvents with different polarities, it is possible to infer the predominant tautomeric form in each environment.[6]

-

pH-Dependent Studies: Changes in pH can shift the tautomeric equilibrium. Monitoring the UV-Vis spectra as a function of pH can provide information on the pKa values associated with the tautomeric interconversion.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the different tautomeric forms.

-

Amide Form: A strong absorption band corresponding to the C=O stretching vibration (typically around 1650-1700 cm⁻¹) and an N-H stretching band (around 3200-3400 cm⁻¹) would be expected.

-

Imidic Acid Form: The disappearance of the C=O stretch and the appearance of a C=N stretching band (around 1620-1690 cm⁻¹) and a broad O-H stretching band (around 3200-3600 cm⁻¹) would indicate the presence of the imidic acid tautomer.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information in the solid state. This technique can definitively determine the molecular geometry, including the specific tautomeric form and the E/Z configuration present in the crystal lattice. It also reveals intermolecular interactions, such as hydrogen bonding, which can influence the stability of a particular form in the solid state.

Computational Chemistry Approaches

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and isomers and for understanding the factors that govern their equilibria.[8][9]

Tautomer and Isomer Stability Calculations

-

Methodology: DFT calculations using a suitable functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311++G(d,p)) can be used to optimize the geometries of the different tautomers and isomers.[8][9]

-

Data Output: The calculations yield the electronic energies of each species. By including zero-point vibrational energy and thermal corrections, the relative Gibbs free energies can be calculated, which allows for the prediction of the most stable form and the equilibrium constants between the different species.[8]

Table 2: Representative Computational Data for Stability Analysis

| Species | Electronic Energy (Hartree) | Gibbs Free Energy (Hartree) | Relative Gibbs Free Energy (kcal/mol) |

| Amide Tautomer (E-Isomer) | Calculated Value | Calculated Value | 0.0 (Reference) |

| Amide Tautomer (Z-Isomer) | Calculated Value | Calculated Value | Calculated Value |

| Imidic Acid Tautomer (E-Isomer) | Calculated Value | Calculated Value | Calculated Value |

| Imidic Acid Tautomer (Z-Isomer) | Calculated Value | Calculated Value | Calculated Value |

Simulation of Spectroscopic Data

DFT calculations can also be used to predict spectroscopic properties, which can then be compared with experimental data to aid in the assignment of the observed signals to specific tautomers or isomers.

-

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate NMR chemical shifts.[10]

-

IR Vibrational Frequencies: Calculation of vibrational frequencies can help in the assignment of the experimental IR spectra.

-

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of the different forms.[11]

Modeling Reaction Pathways

Computational methods can be used to investigate the mechanisms and energy barriers for the interconversion between tautomers and isomers. This information is crucial for understanding the kinetics of these processes.

Caption: Integrated workflow for studying this compound tautomerism and isomerism.

Implications for Drug Development

The tautomeric and isomeric forms of a drug candidate can have significantly different:

-

Pharmacological Activity: Different forms may bind to the target receptor with varying affinities.

-

ADME Properties: Absorption, distribution, metabolism, and excretion can be influenced by the physicochemical properties of the specific tautomer or isomer, such as solubility and lipophilicity.

-

Toxicity: Different forms may have different toxicological profiles.

-

Solid-State Properties: The stability, solubility, and dissolution rate of a solid drug can depend on the crystalline form, which is determined by the specific tautomer and isomer present.

Therefore, a thorough understanding and characterization of the tautomeric and isomeric landscape of this compound are essential for its successful development as a drug. Computational pre-screening of compounds can help refine the drug discovery process.[12]

Conclusion

The tautomerism and isomerism of this compound represent a complex and critical aspect of its chemistry. Through a combined approach of advanced spectroscopic techniques, X-ray crystallography, and computational modeling, a comprehensive understanding of its structural diversity can be achieved. This knowledge is indispensable for researchers, scientists, and drug development professionals seeking to harness the therapeutic potential of this promising molecule. The detailed characterization of its tautomeric and isomeric forms will pave the way for rational drug design and the development of a safe and effective therapeutic agent.

References

- 1. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cris.unibo.it [cris.unibo.it]

- 3. New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. the-use-of-nmr-spectroscopy-to-study-tautomerism - Ask this paper | Bohrium [bohrium.com]

- 5. scispace.com [scispace.com]

- 6. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 7. researchgate.net [researchgate.net]

- 8. Solid state NMR and DFT studies of azo–hydrazone tautomerism in azo dyes and chitosan-dye films - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04159C [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. dial.uclouvain.be [dial.uclouvain.be]

Methodological & Application

Synthesis of Isonicotinimidohydrazide from Isonicotinonitrile: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of isonicotinimidohydrazide, a valuable building block in medicinal chemistry and drug development, from the readily available starting material, isonicotinonitrile. This compound, also known as pyridine-4-carboximidohydrazide or isonicotinamidine-hydrazone, belongs to the amidrazone class of compounds, which are recognized for their diverse biological activities. This protocol outlines the direct synthesis via the reaction of isonicotinonitrile with hydrazine hydrate. Included are reaction conditions, purification methods, and characterization data. Diagrams illustrating the reaction pathway and experimental workflow are provided to ensure clarity and reproducibility.

Introduction

This compound is a key intermediate in the synthesis of various heterocyclic compounds, including 1,2,4-triazoles and other nitrogen-containing ring systems. These scaffolds are of significant interest in drug discovery due to their wide range of pharmacological properties, including antimicrobial, antitubercular, and anticancer activities. The synthesis of this compound from isonicotinonitrile offers a direct and efficient route to this versatile precursor. The reaction involves the nucleophilic addition of hydrazine to the carbon-nitrogen triple bond of the nitrile group. Careful control of reaction conditions is crucial to favor the formation of the desired imidohydrazide over the corresponding hydrazide, which can be formed in the presence of water.

Data Presentation

A summary of typical reaction parameters and expected outcomes for the synthesis of this compound is presented in Table 1.

Table 1: Summary of Reaction Parameters and Results

| Parameter | Value | Reference |

| Reactants | ||

| Isonicotinonitrile | 1.0 eq | General Procedure |

| Hydrazine Hydrate | 1.5 - 2.0 eq | General Procedure |

| Solvent | Ethanol or Methanol | General Procedure |

| Temperature | Reflux (approx. 78-85 °C) | General Procedure |

| Reaction Time | 6 - 12 hours | General Procedure |

| Yield | 60 - 80% | Literature Data |

| Melting Point | 101-103 °C | Literature Data |

| Appearance | White to off-white crystalline solid | Literature Data |

Experimental Protocol

Materials:

-

Isonicotinonitrile (4-cyanopyridine)

-

Hydrazine hydrate (80% or higher)

-

Ethanol (absolute) or Methanol

-

Diethyl ether or petroleum ether

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Filtration apparatus (Büchner funnel)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve isonicotinonitrile (1.0 eq) in a minimal amount of absolute ethanol.

-

Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (1.5 - 2.0 eq) dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to reflux and maintain for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Reduce the volume of the solvent using a rotary evaporator.

-

Isolation of Product: The crude product may precipitate upon cooling or after partial removal of the solvent. If not, slowly add diethyl ether or petroleum ether to the concentrated mixture to induce precipitation.

-

Purification: Collect the precipitated solid by vacuum filtration and wash with a small amount of cold ethanol or diethyl ether.

-

Drying: Dry the purified this compound in a desiccator under vacuum.

-

Characterization: The final product should be characterized by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

Mandatory Visualizations

Chemical Reaction Pathway

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

Caption: Workflow for the synthesis and purification of this compound.

Application Notes and Protocols for Isonicotinimidohydrazide as a Ligand for Metal Complexes